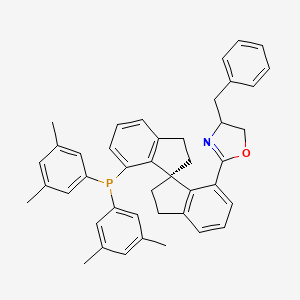
(Sa,S)-Xyl-Bn-SIPHOX
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Sa,S)-Xyl-Bn-SIPHOX is a chiral ligand used in asymmetric catalysis. It is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds. The compound is characterized by its unique structure, which includes a xylene backbone and a phosphine oxide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Sa,S)-Xyl-Bn-SIPHOX typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as xylene and benzyl chloride.
Formation of Intermediate: The xylene is first functionalized to introduce the necessary substituents. This step often involves halogenation followed by substitution reactions.
Phosphine Oxide Introduction: The key step in the synthesis is the introduction of the phosphine oxide group. This is usually achieved through a reaction with a suitable phosphine reagent under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up of Synthetic Route: The laboratory-scale synthetic route is scaled up to produce larger quantities of the compound.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize impurities.
Automated Purification: Industrial purification methods may include automated chromatography systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
(Sa,S)-Xyl-Bn-SIPHOX undergoes various types of chemical reactions, including:
Oxidation: The phosphine oxide group can participate in oxidation reactions, leading to the formation of different oxidation states.
Reduction: The compound can also undergo reduction reactions, often involving the reduction of the phosphine oxide group.
Substitution: Substitution reactions are common, particularly at the xylene backbone, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reagents: Reduction reactions often use reagents such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can introduce various functional groups onto the xylene backbone.
科学的研究の応用
(Sa,S)-Xyl-Bn-SIPHOX has a wide range of applications in scientific research, including:
Chemistry: It is widely used as a chiral ligand in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: this compound is used in the production of fine chemicals and specialty materials, where precise control over stereochemistry is essential.
作用機序
The mechanism by which (Sa,S)-Xyl-Bn-SIPHOX exerts its effects involves:
Coordination to Metal Centers: The phosphine oxide group coordinates to metal centers, forming a complex that can catalyze various reactions.
Induction of Enantioselectivity: The chiral environment created by the ligand induces enantioselectivity in the catalytic reaction, favoring the formation of one enantiomer over the other.
Molecular Targets and Pathways: The specific molecular targets and pathways depend on the reaction being catalyzed
類似化合物との比較
Similar Compounds
BINAP: A widely used chiral ligand in asymmetric catalysis, known for its high enantioselectivity.
DIPAMP: Another chiral ligand used in the synthesis of enantiomerically pure compounds.
TADDOL: A chiral ligand with a different backbone structure but similar applications in asymmetric catalysis.
Uniqueness of (Sa,S)-Xyl-Bn-SIPHOX
This compound is unique due to its specific structure, which provides a distinct chiral environment and high enantioselectivity in various reactions. Its xylene backbone and phosphine oxide group differentiate it from other chiral ligands, making it a valuable tool in asymmetric synthesis.
特性
分子式 |
C43H42NOP |
|---|---|
分子量 |
619.8 g/mol |
IUPAC名 |
[(3S)-4-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C43H42NOP/c1-28-20-29(2)23-36(22-28)46(37-24-30(3)21-31(4)25-37)39-15-9-13-34-17-19-43(41(34)39)18-16-33-12-8-14-38(40(33)43)42-44-35(27-45-42)26-32-10-6-5-7-11-32/h5-15,20-25,35H,16-19,26-27H2,1-4H3/t35?,43-/m0/s1 |
InChIキー |
HIVLVUWPNHHMAS-CBHCNAMRSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=NC(CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C)C)C |
正規SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]carbamate](/img/structure/B14791529.png)
![8-Fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B14791536.png)
![4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid](/img/structure/B14791537.png)

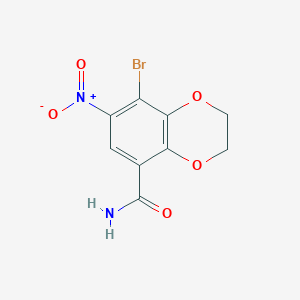
![2-Cyclobutyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14791546.png)
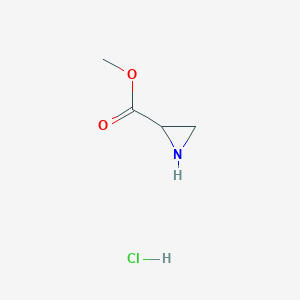
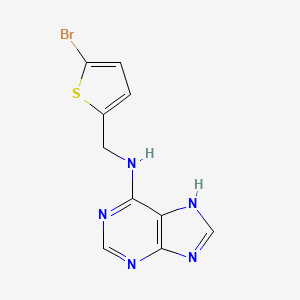
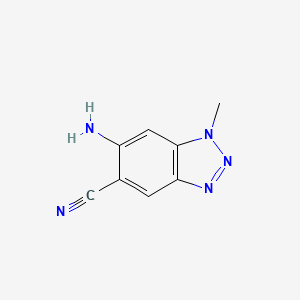

![Iron, [-[2-(hydroxy-O)-3-[[5-[[2-hydroxy-4-(hydroxy-O)-5-[[2-(hydroxy-O)-3-nitro-5-sulfophenyl]azo-N1]phenyl]methyl]-2-(hydroxy-O)-4-hydroxyphenyl]azo-N1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14791580.png)
![6,7-Dimethoxy-1-[2-(2-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14791587.png)
